molecular formula C6H5N3O B2705358 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one CAS No. 1046121-35-0

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one

Cat. No.: B2705358
CAS No.: 1046121-35-0
M. Wt: 135.126
InChI Key: UTXGYUOKAXMMRB-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl 2-formylsuccinate with acetamidine hydrochloride in the presence of sodium ethoxide and ethanol . The reaction proceeds through a series of steps including condensation, cyclization, and dehydration to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one is unique due to its specific interaction with the M4 muscarinic acetylcholine receptor, which distinguishes it from other similar compounds

Properties

IUPAC Name

6,7-dihydropyrrolo[3,4-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-4-1-7-3-9-5(4)2-8-6/h1,3H,2H2,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXGYUOKAXMMRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=NC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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